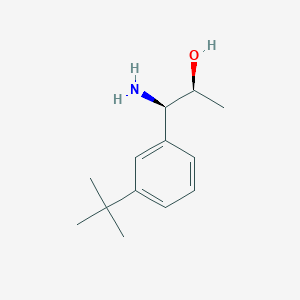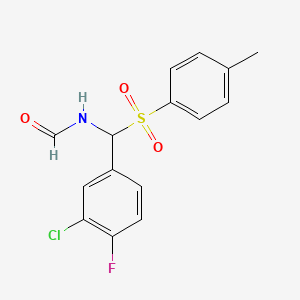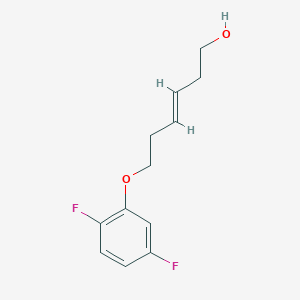
Desloratadineepimpurityahcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desloratadineepimpurityahcl is a compound related to desloratadine, a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic rhinitis and chronic idiopathic urticaria. This compound is an impurity that may be present in desloratadine formulations and is of interest in pharmaceutical research and quality control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of desloratadineepimpurityahcl involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of desloratadine, followed by specific reactions to introduce the impurity. Common reagents used in these reactions include hydrochloric acid, organic solvents like methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure the purity and quality of the final product. The process involves large-scale synthesis using reactors and controlled environments to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the levels of impurities, including this compound.
Análisis De Reacciones Químicas
Types of Reactions
Desloratadineepimpurityahcl undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated compounds.
Aplicaciones Científicas De Investigación
Desloratadineepimpurityahcl has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of desloratadine formulations.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Studied for its pharmacokinetic properties and potential effects on human health.
Industry: Used in the development and quality control of pharmaceutical products containing desloratadine.
Mecanismo De Acción
Desloratadineepimpurityahcl exerts its effects by interacting with molecular targets similar to desloratadine. It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This interaction blocks the action of endogenous histamine, leading to temporary relief of symptoms such as nasal congestion and watery eyes .
Comparación Con Compuestos Similares
Similar Compounds
Desloratadine: The parent compound, used as an antihistamine.
Loratadine: A precursor to desloratadine with similar antihistamine properties.
Fexofenadine: Another second-generation antihistamine with similar uses.
Uniqueness
Desloratadineepimpurityahcl is unique due to its specific structure and formation as an impurity in desloratadine formulations. Its presence and concentration are critical for ensuring the safety and efficacy of desloratadine-based medications.
Propiedades
Fórmula molecular |
C19H21Cl2FN2 |
|---|---|
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H20ClFN2.ClH/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15;/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2;1H |
Clave InChI |
SPCDJKFZRQTXQW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)


![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)


![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)


